4-Ethoxy-3,5-difluorobenzenesulfonyl chloride

Description

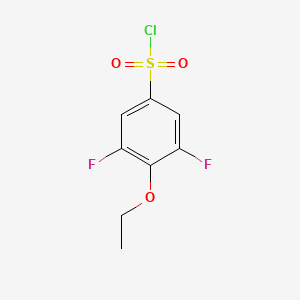

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position, fluorine atoms at the 3- and 5-positions, and a sulfonyl chloride (-SO₂Cl) functional group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its reactivity is influenced by the electron-donating ethoxy group and electron-withdrawing fluorine atoms, which modulate its stability and susceptibility to nucleophilic substitution reactions.

Properties

IUPAC Name |

4-ethoxy-3,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(10)3-5(4-7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJJNCSODVTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Fluorinated Precursors

Method Overview:

Chlorosulfonic acid is used to convert fluorinated aromatic compounds into their corresponding sulfonyl chlorides directly.

- Reagents: Chlorosulfonic acid, fluorinated aromatic compounds, inert solvents such as dichloromethane or sulfur dioxide.

- Conditions: Reaction performed at low temperatures (-10°C to 0°C) to control the exothermic process and minimize side reactions.

- Procedure:

- Dissolve the fluorinated aromatic compound in a suitable solvent.

- Add chlorosulfonic acid dropwise under stirring at low temperature.

- After completion, quench the reaction with ice or dilute sodium bicarbonate solution to neutralize excess acid.

- Purify via distillation or recrystallization.

Research Findings:

The patent US20120309796A1 details the chlorosulfonation of aromatic compounds, including fluorinated derivatives, with chlorosulfonic acid, emphasizing temperature control and purification steps.

Purification and Characterization

- Distillation: Direct distillation from the reaction medium under reduced pressure.

- Steam Distillation: Used when the product is thermally stable.

- Recrystallization: From solvents such as diethyl ether or hexanes to obtain pure sulfonyl chloride.

- Confirmed via NMR spectroscopy, IR spectroscopy, and melting point analysis to ensure purity and correct substitution pattern.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonation | Sulfuric acid or chlorosulfonic acid + fluorinated benzene | -10°C to 0°C, 50°C–300°C | High regioselectivity, straightforward | Over-sulfonation risk, harsh conditions |

| Chlorosulfonation | Chlorosulfonic acid + fluorinated precursor | -10°C to 0°C | Efficient conversion, widely used | Corrosive reagents, temperature control critical |

| Oxidative sulfonation | SO₂ + copper catalysts | 0°C–50°C, inert atmosphere | Milder, regioselective | Less documented for specific derivatives |

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonylureas: Formed through reactions with ureas.

Reduced products: Sulfonamides formed through reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₇ClF₂O₃S

- Molecular Weight : Approximately 256.654 g/mol

- Density : About 1.5 g/cm³

- Boiling Point : Approximately 320.6 °C at 760 mmHg

The compound features a benzene ring with two fluorine atoms at the 3 and 5 positions, an ethoxy group at the 4 position, and a sulfonyl chloride functional group. This specific arrangement influences its reactivity and potential applications in synthetic processes.

Pharmaceutical Synthesis

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce fluorine and sulfonyl groups is crucial for developing drugs with enhanced biological activity and stability. For instance, it can be used to synthesize various benzenesulfonamide derivatives which exhibit potent anti-HIV activity .

Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules often alters their chemical and biological properties significantly. As a fluorinated building block, this compound can be employed in the synthesis of new materials or pharmaceuticals that require specific electronic or steric properties due to the presence of fluorine .

Development of Antiinflammatory Agents

Research indicates that compounds similar to this compound may serve as effective therapeutic agents for inflammatory diseases. They can act as CRTH2 antagonists, which are relevant in treating conditions like allergic asthma and atopic dermatitis . The sulfonamide derivatives synthesized from this compound could potentially enhance therapeutic efficacy.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of various benzenesulfonamide derivatives from this compound, leading to compounds with significant antiviral activity against HIV-1. The process involved coupling reactions that utilized the sulfonyl chloride as an electrophile to form stable amide bonds with nucleophilic amines .

Case Study 2: Material Science Applications

In material science, fluorinated compounds are known for their unique properties such as increased thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices can enhance the overall performance of the materials, making them suitable for applications in coatings and electronics .

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound’s effects are primarily due to its ability to form stable sulfonamide bonds, which are important in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key molecular features of 4-ethoxy-3,5-difluorobenzenesulfonyl chloride with three structurally related sulfonyl chlorides:

Reactivity and Stability

Electron-Donating vs. Withdrawing Substituents :

- The ethoxy group in this compound donates electrons via resonance, slightly deactivating the sulfonyl chloride group compared to the bromine-substituted analog . This results in lower reactivity toward nucleophiles (e.g., amines, alcohols).

- In contrast, the bromo substituent in 4-bromo-3,5-difluorobenzenesulfonyl chloride exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride and making it more reactive in substitution reactions .

- The methanesulfonyl group in (3,5-difluorophenyl)methanesulfonyl chloride adds further steric hindrance, reducing accessibility to the reactive sulfonyl chloride site .

Biological Activity

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₇ClF₂O₃S

- Molecular Weight : 256.654 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 320.6 °C at 760 mmHg

- Flash Point : 147.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Specifically, it may act as an inhibitor or modulator of specific enzymes or receptors due to the presence of the sulfonyl chloride group, which can participate in nucleophilic substitution reactions. This interaction can lead to altered cellular signaling pathways and biological responses.

Antimicrobial Activity

Research has indicated that derivatives of benzenesulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive | Effective against Staphylococcus aureus | |

| Gram-negative | Effective against Escherichia coli |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human liver cancer (HepG-2) and breast cancer (MDA-MB-231) cell lines. The cytotoxic mechanism may involve induction of apoptosis or cell cycle arrest.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HepG-2 | 15 | High |

| MDA-MB-231 | 12 | High |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays such as DPPH and ABTS scavenging activities. These assays measure the ability of the compound to neutralize free radicals, suggesting potential protective effects against oxidative stress-related damage.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study conducted by researchers evaluated the antimicrobial efficacy of several benzenesulfonyl chloride derivatives, including this compound. It was found to exhibit comparable activity to standard antibiotics like Gentamicin and Ketoconazole against various bacterial strains . -

Cytotoxicity Assessment :

In another investigation focusing on its cytotoxic effects, this compound was tested on cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner . -

Antioxidant Studies :

The antioxidant capacity was assessed through multiple methods revealing that this compound effectively scavenged free radicals, indicating its potential utility in formulations aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethoxy-3,5-difluorobenzenesulfonyl chloride, and what key parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves chlorosulfonation of the precursor 4-ethoxy-3,5-difluorobenzene. Key parameters include:

- Temperature control : Maintaining sub-0°C conditions during sulfonation to prevent side reactions.

- Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equivalents) ensures complete conversion of the aromatic ring.

- Workup : Quenching with ice-water followed by extraction with dichloromethane minimizes hydrolysis of the sulfonyl chloride group.

- Catalyst : No catalyst is typically required, but inert atmospheres (N₂/Ar) improve stability of intermediates .

Q. How can researchers purify this compound, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene/hexane mixtures.

- Analytical Techniques :

- ¹H/¹³C NMR : Verify substitution pattern (e.g., ethoxy singlet at ~1.3 ppm for CH₃, 4.0 ppm for OCH₂).

- LC-MS : Confirm molecular weight (MW 252.63 g/mol) and detect impurities.

- X-ray crystallography (if crystalline): Resolve structural ambiguities, such as dihedral angles between substituents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of the ethoxy group using variable-temperature NMR to assess conformational exchange.

- DFT Calculations : Compare computed chemical shifts (Gaussian/B3LYP/6-31G*) with experimental data to identify discrepancies.

- Heteronuclear Correlation (HSQC/HMBC) : Map long-range couplings to confirm connectivity, especially if steric hindrance distorts resonance patterns .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., sulfonyl chloride group).

- Transition State Modeling : Use density functional theory (DFT) to model SN2 mechanisms with amines or alcohols, focusing on steric effects from fluorine substituents.

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to optimize dielectric screening .

Q. How do fluorination and ethoxy positioning influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Hydrolytic Stability Assays : Monitor degradation kinetics via HPLC at pH 2–12. Fluorine’s electron-withdrawing effect typically stabilizes the sulfonyl chloride against hydrolysis at acidic pH.

- pH-Dependent NMR : Track protonation/deprotonation of ethoxy oxygen to assess resonance effects.

- Comparative Studies : Contrast with non-fluorinated analogs (e.g., 4-ethoxybenzenesulfonyl chloride) to isolate fluorine’s role .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported yields for sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., base strength, solvent polarity).

- In Situ Monitoring : Employ ReactIR to track intermediate formation and identify side reactions (e.g., over-sulfonation).

- Meta-Analysis : Compare literature protocols, noting divergent conditions (e.g., THF vs. acetonitrile as solvents) .

Q. What strategies mitigate competing reactions (e.g., ring fluorination vs. sulfonation) during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy group) with trimethylsilyl chloride before fluorination.

- Kinetic Control : Optimize reaction time and temperature to favor sulfonation over electrophilic fluorination.

- Post-Reaction Analysis : Use high-resolution mass spectrometry (HRMS) to detect byproducts and adjust stoichiometry .

Theoretical and Framework-Linked Questions

Q. How can researchers integrate this compound into broader mechanistic studies of sulfonyl chloride reactivity?

- Methodological Answer :

- Linear Free Energy Relationships (LFER) : Correlate substituent effects (Hammett σ values) with reaction rates in nucleophilic substitutions.

- Cross-Coupling Studies : Explore its use in Suzuki-Miyaura reactions by substituting sulfonyl chloride with boronic esters.

- Theoretical Frameworks : Apply Marcus theory to electron-transfer steps in redox-active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.